molecular formula C11H12Br2N4O B15152701 N-(3,5-dibromo-4-ethoxybenzyl)-4H-1,2,4-triazol-4-amine

N-(3,5-dibromo-4-ethoxybenzyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B15152701
M. Wt: 376.05 g/mol
InChI Key: WFPFSPNVHWXHRR-UHFFFAOYSA-N
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Description

N-(3,5-dibromo-4-ethoxybenzyl)-4H-1,2,4-triazol-4-amine is a synthetic small molecule belonging to the 1,2,4-triazole chemical class. This brominated and ethoxylated triazole derivative is of significant interest in medicinal chemistry and drug discovery research, particularly as a key intermediate for constructing more complex molecular architectures. The 1,2,4-triazole core is a privileged scaffold in pharmacology, known for its ability to interact with various biological targets. Compounds featuring this structure have been extensively researched for a wide spectrum of biological activities, including use as antifungal agents that inhibit fungal lanosterol 14α-demethylase, anticancer agents, anticonvulsants that modulate GABA-A receptors, and antimicrobials . The presence of bromine atoms on the benzyl ring offers potential for further functionalization via metal-catalyzed cross-coupling reactions, making this compound a versatile building block for developing targeted chemical libraries. The ethoxy group can influence the compound's pharmacokinetic properties, such as its lipophilicity and metabolic stability. Researchers can utilize this compound in the synthesis of novel hybrid molecules, investigation of structure-activity relationships (SAR), and as a precursor for developing potential enzyme inhibitors. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H12Br2N4O

Molecular Weight

376.05 g/mol

IUPAC Name

N-[(3,5-dibromo-4-ethoxyphenyl)methyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C11H12Br2N4O/c1-2-18-11-9(12)3-8(4-10(11)13)5-16-17-6-14-15-7-17/h3-4,6-7,16H,2,5H2,1H3

InChI Key

WFPFSPNVHWXHRR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1Br)CNN2C=NN=C2)Br

Origin of Product

United States

Preparation Methods

The synthesis of N-(3,5-dibromo-4-ethoxybenzyl)-4H-1,2,4-triazol-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Bromination: The starting material, 4-ethoxybenzyl alcohol, is brominated using bromine in the presence of a suitable solvent to introduce bromine atoms at the 3 and 5 positions of the benzyl ring.

    Formation of Triazole Ring: The brominated intermediate is then reacted with hydrazine hydrate to form the triazole ring. This step involves cyclization and the formation of the triazole ring structure.

    Amine Substitution: The final step involves the substitution of the triazole ring with an amine group, typically using a suitable amine reagent under controlled conditions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

N-(3,5-dibromo-4-ethoxybenzyl)-4H-1,2,4-triazol-4-amine: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The bromine atoms in the benzyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3,5-dibromo-4-ethoxybenzyl)-4H-1,2,4-triazol-4-amine: has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3,5-dibromo-4-ethoxybenzyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound’s triazole ring and substituted benzyl group allow it to bind to specific enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pharmacological Activity

N-[(E)-(3-Bromo-4-methoxyphenyl)methylene]-3,5-dimethyl-4H-1,2,4-triazol-4-amine ()
  • Structure : Features a single bromine and methoxy group on the benzylidene moiety, with methyl substituents on the triazole ring.
  • Key Difference: The absence of a second bromine and substitution of ethoxy with methoxy reduces molecular weight (309.167 vs.
3-((1H-Benzo[d]imidazol-1-yl)methyl)-4H-1,2,4-triazol-4-amine Derivatives ()
  • Structure : Incorporates a benzimidazole group instead of a halogenated benzyl moiety.
  • Key Difference : The benzimidazole group introduces planar aromaticity, enhancing DNA binding, whereas the target compound’s dibromo-ethoxybenzyl group may prioritize membrane disruption via lipophilic interactions.
3-(Ethylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine ()
  • Structure : Contains a sulfur-linked ethyl group and a furan substituent.
  • Bioactivity : Sulfur and furan groups may enhance electron-rich environments, favoring redox-mediated antibacterial mechanisms.

Structural and Crystallographic Comparisons

N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine ()
  • Crystal Structure : Dihedral angles between the triazole ring and substituent benzene rings range from 32.59° to 70.77°, indicating significant conformational flexibility. Weak intermolecular interactions (C–H⋯N, C–H⋯S) stabilize the crystal lattice .
  • Comparison : The target compound’s dibromo-ethoxybenzyl group may enforce rigidity due to steric bulk, reducing conformational flexibility but enhancing stacking interactions.
Copper(I) Complex with N-[(E)-(4-Chlorobenzylidene)]-4H-1,2,4-triazol-4-amine ()
  • Coordination Behavior : Forms X-shaped cationic units with solvent-occupied 1D channels. Desolvation triggers reversible structural reorganization .

Biological Activity

N-(3,5-dibromo-4-ethoxybenzyl)-4H-1,2,4-triazol-4-amine is a synthetic organic compound belonging to the class of triazole derivatives. Its unique structure incorporates a triazole ring and a benzyl group with bromine and ethoxy substitutions, which enhance its biological activity. This article explores the compound's biological properties, including its antimicrobial, antifungal, and anticancer activities.

Structural Characteristics

The molecular formula of this compound is C13H12Br2N4OC_{13}H_{12}Br_2N_4O, with a molecular weight of 376.05 g/mol. The compound's structure is characterized by:

  • Triazole Ring : A five-membered ring containing three nitrogen atoms.
  • Bromine Substituents : Located at the 3 and 5 positions of the benzyl group.
  • Ethoxy Group : Positioned at the 4 position of the benzyl group.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism involves interaction with cellular targets that inhibit growth or induce apoptosis in microorganisms.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Staphylococcus aureus10 µg/mL20
Escherichia coli15 µg/mL18
Candida albicans12 µg/mL22

These results suggest that the compound has potential as a therapeutic agent against both bacterial and fungal infections .

Antifungal Activity

The compound has been shown to possess antifungal properties comparable to established antifungal agents. It effectively inhibits the growth of Candida species and other pathogenic fungi.

Case Study: Antifungal Efficacy
A study conducted on various triazole derivatives demonstrated that this compound had an MIC of 12 µg/mL against Candida albicans, indicating strong antifungal activity .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies show that it can induce apoptosis in cancer cell lines through inhibition of specific signaling pathways.

Table 2: Anticancer Activity in Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast Cancer)5Induction of apoptosis
HeLa (Cervical Cancer)7Cell cycle arrest
A549 (Lung Cancer)6Inhibition of proliferation

The compound's ability to interact with key enzymes involved in cell proliferation makes it a candidate for further development as an anticancer agent .

The biological activity of this compound is primarily attributed to its ability to bind to specific targets within cells. This binding can inhibit enzyme activity or interfere with cellular signaling pathways involved in growth and survival.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-(3,5-dibromo-4-ethoxybenzyl)-4H-1,2,4-triazol-4-amine, and how are intermediates purified?

Answer:
The compound is typically synthesized via condensation reactions. A general protocol involves refluxing 4-amino-1,2,4-triazole derivatives with substituted benzaldehyde or brominated ethoxybenzyl halides in ethanol or DMSO, catalyzed by glacial acetic acid. For example, analogous triazole derivatives are synthesized by refluxing 0.001 mol of a triazole precursor with 0.001 mol of a benzaldehyde derivative in ethanol for 4–18 hours, followed by solvent removal under reduced pressure and crystallization using water-ethanol mixtures (65% yield) . Purification often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Monitoring via TLC and characterization by NMR/IR ensures intermediate purity.

Basic: What crystallographic techniques are used to resolve the molecular structure of this compound?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement and SHELXS for structure solution) is widely used for small-molecule crystallography . Data collection involves a diffractometer (Mo/Kα radiation, λ = 0.71073 Å), with structures visualized using ORTEP-3 for thermal ellipsoid plots . Key parameters include bond lengths (e.g., C–N: ~1.32–1.40 Å) and dihedral angles between aromatic rings (e.g., 53–70°) .

Basic: How is the compound screened for antimicrobial activity in academic research?

Answer:
Standard protocols include:

  • Broth microdilution assays (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Agar diffusion assays to assess zone-of-inhibition diameters.
  • Time-kill kinetics to evaluate bactericidal/fungicidal effects. Derivatives of 4H-1,2,4-triazol-4-amine show MIC values in the range of 1.5–3.125 µg/mL against resistant pathogens .

Advanced: What mechanistic insights explain its reactivity in copper-catalyzed cross-coupling reactions?

Answer:
The triazole’s nitrogen atoms act as ligands for Cu(I)/Cu(II), facilitating oxidative coupling. For example, in CuI-catalyzed reactions, the triazole undergoes isomerization to form a copper complex, which activates C–H bonds in pyridines or alkenes. This is followed by nucleophilic attack, elimination of the triazole moiety, and catalyst regeneration (Scheme 70 in ). Kinetic studies suggest a turnover frequency (TOF) >10 h⁻¹ under aerobic conditions.

Advanced: How do substituents (e.g., bromo, ethoxy) influence its metal-coordination behavior and stability constants?

Answer:
The bromo and ethoxy groups enhance electron-withdrawing effects, increasing the ligand’s affinity for transition metals. Stability constants (log β) for analogous Cu(II) complexes with triazole ligands are ~562 L/mol at pH 5.1, determined via potentiometric titrations . DFT calculations reveal that bromine substituents lower the LUMO energy, favoring π-backbonding with metals like Cu or Pt.

Advanced: What computational methods predict its photophysical properties (e.g., phosphorescence)?

Answer:
Time-dependent DFT (TD-DFT) with B3LYP/6-311++G(d,p) basis sets models HOMO-LUMO gaps and triplet-state energies. For example, triazole derivatives with pyrazole substituents exhibit green persistent room-temperature phosphorescence (RTP) with afterglow durations up to 1.5 s, attributed to efficient triplet energy transfer (TET) and rigid molecular packing .

Advanced: How do intermolecular interactions (e.g., C–H⋯N/S) stabilize its crystal packing?

Answer:
Weak interactions such as C–H⋯N (2.50–2.70 Å), C–H⋯S (3.30 Å), and C–H⋯π (3.45 Å) contribute to lattice stability. For example, the title compound’s crystal structure shows dihedral angles of 53–70° between the triazole ring and aromatic substituents, with intermolecular interactions reducing molecular torsion .

Advanced: What strategies optimize its bioactivity through structure-activity relationship (SAR) studies?

Answer:
Key SAR findings:

  • Benzimidazole hybrids enhance antifungal activity (MIC: 1.5 µg/mL) by increasing membrane permeability .
  • Electron-withdrawing groups (e.g., Br, Cl) improve antibacterial potency by disrupting bacterial efflux pumps.
  • Methoxy substitutions on phenyl rings boost antioxidant activity (IC₅₀: 12–18 µM in DPPH assays) .

Basic: What spectroscopic techniques confirm its structural identity?

Answer:

  • ¹H/¹³C NMR : Peaks at δ 7.8–8.2 ppm (triazole protons), δ 4.3 ppm (ethoxy –OCH₂–), and δ 2.1 ppm (Br–C–CH₂–).
  • FT-IR : Stretching vibrations at 1600 cm⁻¹ (C=N), 1250 cm⁻¹ (C–Br), and 3400 cm⁻¹ (N–H).
  • HRMS : Exact mass matching [M+H]⁺ (e.g., m/z 430.92 for C₁₀H₈Br₂N₄O).

Advanced: How is its stability evaluated under physiological conditions for drug delivery applications?

Answer:

  • pH-dependent stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) for 24–72 hours, monitoring degradation via HPLC.
  • Plasma stability : Incubate with human plasma (37°C), quantify intact compound using LC-MS.
  • Thermogravimetric analysis (TGA) : Decomposition temperatures >200°C indicate thermal stability .

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